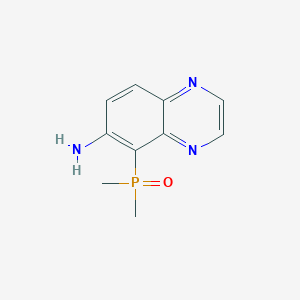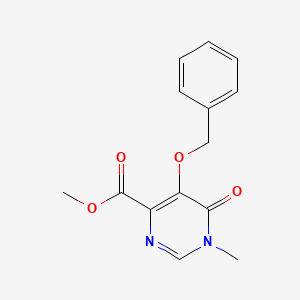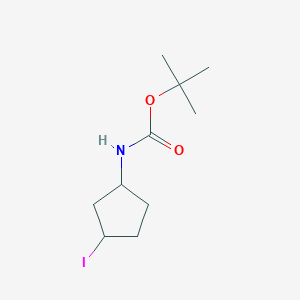
(1R,3S)-N-Boc-3-iodocyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-N-Boc-3-iodocyclopentanamine is a chiral compound used in various chemical and pharmaceutical applications. The compound features a cyclopentane ring with an iodine atom and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-N-Boc-3-iodocyclopentanamine typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentane derivative.
Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient iodination and Boc protection.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-N-Boc-3-iodocyclopentanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride could produce a deiodinated amine.
Aplicaciones Científicas De Investigación
(1R,3S)-N-Boc-3-iodocyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,3S)-N-Boc-3-iodocyclopentanamine involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without decomposing. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-aminocyclopentanol: A related compound with similar stereochemistry but different functional groups.
(1R,3S)-3-iodocyclopentanamine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness
(1R,3S)-N-Boc-3-iodocyclopentanamine is unique due to its combination of a Boc protecting group and an iodine atom, providing stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C10H18INO2 |
|---|---|
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
tert-butyl N-(3-iodocyclopentyl)carbamate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
GRNDJAZYGAFGDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


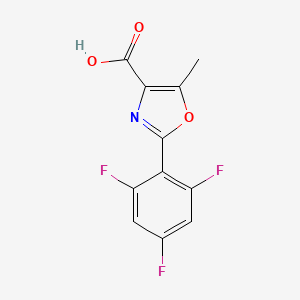
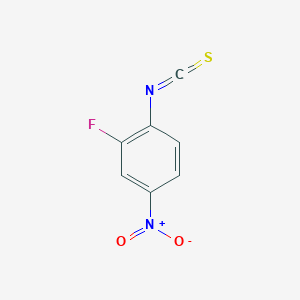
![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
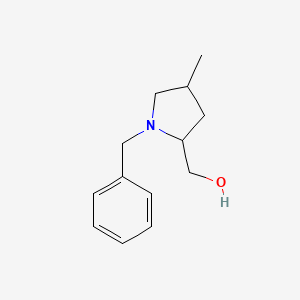

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
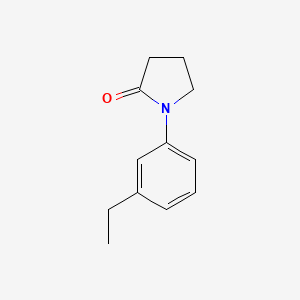
![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
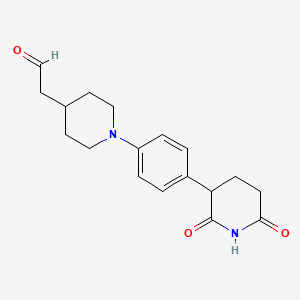
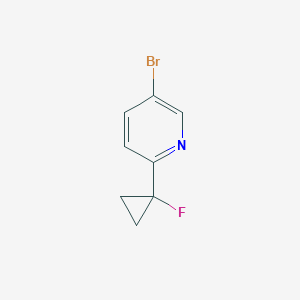
![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
